molecular formula C14H13F2NO2S B14931538 N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B14931538
M. Wt: 297.32 g/mol
InChI Key: JMMPDUPMWJQPIA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further substituted with a 2,5-dimethylphenyl group. The presence of both fluorine atoms and the sulfonamide group contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,5-dimethylaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluorobenzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The unique combination of the 2,5-dimethylphenyl group and the 2,5-difluorobenzene ring in this compound imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-8-11(15)5-6-12(14)16/h3-8,17H,1-2H3

InChI Key

JMMPDUPMWJQPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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